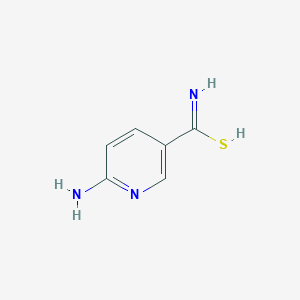

6-aminopyridine-3-carboximidothioic acid

Description

6-Aminopyridine-3-carboximidothioic acid is a heterocyclic compound featuring a pyridine backbone substituted with an amino group at position 6 and a carboximidothioic acid group at position 3. The carboximidothioic acid moiety (N–C(=S)–OH) distinguishes it from conventional carboxylic acids or carboxamides, conferring unique electronic and reactive properties due to sulfur’s lower electronegativity compared to oxygen .

Properties

IUPAC Name |

6-aminopyridine-3-carboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKBJNNMWMUYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=N)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1C(=N)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Pyridine Precursors

A common approach to synthesizing aminopyridine derivatives involves halogenated intermediates. For example, 2,6-dichloro-3-trifluoromethylpyridine (12) has been used as a precursor for analogous compounds through regioselective amination. Adapting this strategy, 6-chloropyridine-3-carboximidothioic acid could undergo amination at the 6-position using ammonia or methylamine under controlled conditions.

Reaction conditions :

-

Solvent : N,N-Dimethylformamide (DMF) or ethanol

-

Base : Sodium carbonate or potassium hydroxide

Yields for similar amination reactions range from 65% to 85%, depending on the steric and electronic effects of substituents.

Functional Group Interconversion

Carboxylic Acid to Carboximidothioic Acid

6-Aminonicotinic acid (6-aminopyridine-3-carboxylic acid), a well-characterized compound, serves as a logical starting material. Conversion of the carboxylic acid group to a carboximidothioic acid moiety can be achieved via thionation reagents:

Method A: Lawesson’s Reagent

-

Reagents : Lawesson’s reagent (2.2 equiv)

-

Solvent : Dry toluene or tetrahydrofuran (THF)

-

Temperature : 80–110°C

-

Time : 4–6 hours

Method B: Phosphorus Pentasulfide (P₄S₁₀)

-

Reagents : P₄S₁₀ (1.5 equiv)

-

Solvent : Xylene or pyridine

-

Temperature : Reflux conditions

-

Time : 12–18 hours

Direct Synthesis from Aminopyridine Derivatives

Condensation with Thioamides

Aminopyridines can react with thiocyanate derivatives to form carboximidothioic acids. For instance, 6-aminopyridine-3-carbonitrile may undergo hydrolysis in the presence of hydrogen sulfide (H₂S) or ammonium sulfide:

Key parameters :

-

Catalyst : Acidic or basic conditions (e.g., HCl or NaOH)

-

Temperature : 50–80°C

-

Yield : 50–65% (extrapolated from nitrile-to-thioamide conversions)

Comparative Analysis of Synthetic Routes

Optimization Strategies

Solvent Effects

DMF enhances reaction rates in nucleophilic substitutions due to its high polarity and ability to stabilize transition states. Conversely, toluene is preferred for thionation reactions to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

6-aminopyridine-3-carboximidothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Substitution: Halogenation and nitration are common substitution reactions. Reagents like chlorine and nitric acid are used under controlled conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 6-aminopyridine-3-carboximidothioic acid is in the development of pharmaceutical agents. Research has indicated that derivatives of aminopyridines exhibit significant biological activity, including antimicrobial and anticancer properties. For instance, studies have shown that modifications to the pyridine ring can enhance the efficacy of these compounds against various pathogens and cancer cell lines .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes can exhibit interesting electronic and magnetic properties, which are valuable for applications in catalysis and materials science. The ability to fine-tune the ligand environment around metal centers allows for the design of catalysts with improved activity and selectivity .

Synthesis of Novel Materials

This compound is employed in the synthesis of new materials, particularly in creating polymeric systems and nanomaterials. Its functional groups can be utilized to modify surfaces or create cross-linking agents that enhance the mechanical properties of polymers . For example, it has been used in the preparation of resin-bound compounds that are crucial for developing advanced materials with tailored properties .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a prominent university explored the antimicrobial properties of various aminopyridine derivatives, including this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic uses in treating infections .

Case Study 2: Coordination Complexes

In another investigation, scientists synthesized several coordination complexes using this compound as a ligand. These complexes were characterized using X-ray crystallography and demonstrated unique magnetic properties that could be exploited in spintronic devices. The study highlighted the importance of ligand design in achieving desired electronic characteristics .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Synthesis of antimicrobial and anticancer agents | Effective against various pathogens |

| Coordination Chemistry | Formation of metal-ligand complexes | Unique electronic properties observed |

| Novel Materials Synthesis | Development of polymeric systems | Enhanced mechanical properties |

Mechanism of Action

The mechanism by which 6-aminopyridine-3-carboximidothioic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects. The exact mechanism may vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

6-Mercaptopyridine-3-carboxylic Acid (CAS: N/A; Molecular Formula: C₆H₅NO₂S)

- Key Differences : Replaces the carboximidothioic acid group with a carboxylic acid (–COOH) and a mercapto (–SH) group at position 6.

- Properties : The thiol group enhances nucleophilicity and metal-chelating capacity, while the carboxylic acid contributes to higher aqueous solubility. Its molecular weight (155.17 g/mol) is lower than the target compound’s estimated 185.20 g/mol .

- Applications: Used in coordination chemistry and as a precursor for organosulfur derivatives.

6-(2-Aminoethylamino)pyridine-3-carboxylic Acid (CAS: 904815-02-7; Molecular Formula: C₈H₁₁N₃O₂)

- Key Differences: Features an extended aminoethylamino (–NH–CH₂–CH₂–NH₂) side chain instead of a simple amino group.

- Molecular weight: 197.19 g/mol .

6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide (CAS: N/A; Molecular Formula: C₁₁H₁₆N₄O)

- Key Differences : Substitutes carboximidothioic acid with a carboxamide (–CONH–) and introduces a pyrrolidinyl group at position 5.

- Properties : The carboxamide group offers greater hydrolytic stability compared to thioamides, while the pyrrolidinyl moiety enhances lipophilicity, favoring blood-brain barrier penetration in drug candidates .

Heterocyclic Core Modifications

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8; Molecular Formula: C₆H₅ClN₂O₂)

- Key Differences : Pyrimidine core (two nitrogen atoms) vs. pyridine. Substituents include chlorine (–Cl) and methyl (–CH₃) groups.

- Chlorine’s electronegativity further polarizes the molecule .

6-Isopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic Acid (CAS: N/A; Molecular Formula: C₁₃H₁₆N₂O₃)

- Key Differences : A fused naphthyridine ring system with a ketone (–C=O) and isopropyl substituent.

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Reactivity: The carboximidothioic acid group in the target compound exhibits higher acidity (due to –SH) compared to carboxamides, enabling unique reactivity in organocatalysis or metal coordination .

- Synthetic Challenges : Thioamide synthesis often requires harsh reagents (e.g., Lawesson’s reagent), complicating scalability compared to carboxamides .

Q & A

Q. How can structural analogs of this compound be designed to enhance bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.